(2-Azidoethyl)dimethylamine hydrochloride
Description
Nomenclature and Structural Characteristics
The systematic nomenclature of this compound reflects its complex structural composition, with multiple accepted naming conventions documented in chemical databases and literature. According to the International Union of Pure and Applied Chemistry naming system, the compound is designated as 2-azido-N,N-dimethylethanamine hydrochloride. Alternative systematic names include ethanamine, 2-azido-N,N-dimethyl-, hydrochloride, which emphasizes the ethanamine backbone structure.
The Chemical Abstracts Service has assigned multiple registry numbers to this compound, with 86311-36-6 being the primary identifier. Additional registry numbers including 1267640-80-1 have been documented in various chemical databases, reflecting slight variations in salt form or hydration state. The compound is also known by several synonyms including (2-azidoethyl)dimethylamine hydrochloride, which directly describes its structural components.
The molecular formula C₄H₁₁ClN₄ represents the complete salt form, with a molecular weight of 150.61 grams per mole. The structural analysis reveals a two-carbon chain connecting the dimethylamino group to the azide functionality, creating a compact yet functionally diverse molecule. The azide group (-N₃) is characterized by its linear arrangement of three nitrogen atoms, with the terminal nitrogen bearing a formal negative charge balanced by the positive charge on the central nitrogen.
| Property | Value |
|---|---|
| Molecular Formula | C₄H₁₁ClN₄ |
| Molecular Weight | 150.61 g/mol |
| Chemical Abstracts Service Number | 86311-36-6 |
| International Union of Pure and Applied Chemistry Name | 2-azido-N,N-dimethylethanamine hydrochloride |
| InChI Key | HRXMQXUFFLUVQK-UHFFFAOYSA-N |
The three-dimensional structure of the compound exhibits conformational flexibility due to the ethylene bridge connecting the two functional groups. Computational studies suggest that the molecule can adopt multiple low-energy conformations, with the azide group capable of rotation around the carbon-nitrogen bond. This conformational flexibility contributes to the compound's reactivity profile and its ability to participate in various chemical transformations.
Historical Development and Discovery
The development of (2-Azidoethyl)dimethylamine hydrochloride is intrinsically linked to the broader history of organic azide chemistry, which began in the 19th century with pioneering work by Peter Griess and Theodor Curtius. Griess's preparation of phenyl azide in 1864 marked the beginning of systematic azide research, while Curtius's discovery of hydrazoic acid and subsequent development of the Curtius rearrangement established fundamental principles of azide reactivity.
The specific synthesis and characterization of (2-Azidoethyl)dimethylamine hydrochloride emerged from research into azidoalkylamine compounds during the late 20th century. The compound gained particular attention through its relationship to 2-Dimethylaminoethylazide, which was investigated as a potential replacement for toxic hydrazine-based rocket fuels. This connection to propellant research drove significant interest in understanding the synthesis, properties, and applications of related azidoalkylamine compounds.
Patent literature indicates that systematic preparation methods for the compound were developed in the early 2000s, with various synthetic approaches being explored and optimized. The compound's entry into chemical databases such as PubChem occurred in 2007, marking its formal recognition as a distinct chemical entity worthy of detailed documentation and study. Since then, regular updates to chemical property databases have reflected ongoing research and characterization efforts.
The historical development of this compound also reflects broader trends in organic azide chemistry, particularly the growing recognition of azides as valuable synthetic intermediates rather than merely explosive hazards. The development of "click chemistry" by Barry Sharpless and colleagues in the early 2000s renewed interest in organic azides, including compounds like (2-Azidoethyl)dimethylamine hydrochloride, for their potential in bioorthogonal reactions and materials science applications.
Chemical Classification and Relationship to Organic Azides
(2-Azidoethyl)dimethylamine hydrochloride belongs to the broader class of organic azides, which are characterized by the presence of the azide functional group (-N₃) attached to carbon atoms within organic molecular frameworks. More specifically, it is classified as an azidoalkylamine, representing a subset of organic azides that combine the azide functionality with amine groups.
Within the azidoalkylamine family, this compound is distinguished by its tertiary amine structure, where the nitrogen atom of the dimethylamino group is fully substituted with methyl groups. This structural feature contrasts with primary and secondary azidoalkylamines, where the amine nitrogen retains one or two hydrogen atoms respectively. The tertiary nature of the amine group significantly influences the compound's chemical behavior, particularly in acid-base reactions and nucleophilic substitution processes.
The azide group itself exists in a resonance-stabilized form, with electron density distributed across the three nitrogen atoms. This electronic structure contributes to the azide's characteristic reactivity patterns, including its ability to participate in cycloaddition reactions, nucleophilic substitution reactions, and thermal decomposition processes. The linear geometry of the azide group, with a bond angle of approximately 180 degrees, creates specific steric requirements that influence the compound's reactivity and selectivity in chemical transformations.
Comparative analysis with related organic azides reveals structural similarities to compounds such as (3-azidopropyl)(methyl)amine and other azidoethyl derivatives. These structural relationships provide insights into reactivity patterns and synthetic methodologies that can be applied across the azidoalkylamine family. The hydrochloride salt form places this compound in the category of azide salts, which generally exhibit enhanced stability and reduced volatility compared to their free base counterparts.
The compound's relationship to 2-Dimethylaminoethylazide is particularly significant, as both compounds share identical free base structures but differ in their salt forms. This relationship has implications for synthetic accessibility and practical applications, as the hydrochloride salt often provides advantages in terms of handling, storage, and purification compared to the free base form.
Significance in Chemical Research and Applications
The significance of (2-Azidoethyl)dimethylamine hydrochloride in chemical research stems from its unique combination of functional groups and the diverse range of chemical transformations it can undergo. The compound serves as a valuable synthetic intermediate in organic chemistry, particularly in the preparation of nitrogen-containing heterocycles and complex pharmaceutical intermediates. Its dual functionality allows for selective modification of either the azide or amine groups, providing synthetic chemists with considerable flexibility in molecular design and construction.
In the realm of bioorthogonal chemistry, azide-containing compounds like (2-Azidoethyl)dimethylamine hydrochloride have gained prominence for their ability to participate in copper-catalyzed azide-alkyne cycloaddition reactions. These reactions, commonly referred to as "click reactions," proceed under mild conditions with high selectivity and yield, making them valuable tools for bioconjugation and materials science applications. The presence of the tertiary amine group in this compound adds additional functionality that can be exploited for further chemical modifications or as a site for molecular recognition.
Research into propellant chemistry has highlighted the potential of azidoalkylamine compounds as alternatives to traditional hydrazine-based fuels. While (2-Azidoethyl)dimethylamine hydrochloride itself is not a direct propellant component, its structural relationship to 2-Dimethylaminoethylazide has made it a subject of interest in understanding the fundamental chemistry of nitrogen-rich energetic materials. Studies have examined its thermal decomposition pathways and combustion characteristics as part of broader efforts to develop safer and more environmentally friendly propellant systems.
The compound's role in pharmaceutical chemistry extends beyond its use as a synthetic intermediate. Research has explored its potential as a precursor for the synthesis of bioactive molecules, particularly those containing azide functionality that can be further modified through click chemistry approaches. The dimethylamino group provides additional sites for chemical modification, potentially leading to compounds with enhanced biological activity or improved pharmacological properties.
| Application Area | Specific Uses | Research Status |
|---|---|---|
| Organic Synthesis | Intermediate for nitrogen heterocycles | Well-established |
| Click Chemistry | Azide component in cycloaddition reactions | Active research |
| Propellant Research | Model compound for energetic materials | Investigational |
| Pharmaceutical Chemistry | Precursor for bioactive molecules | Emerging applications |
| Materials Science | Building block for functional polymers | Early development |
Contemporary research continues to explore new applications for (2-Azidoethyl)dimethylamine hydrochloride, including its potential use in the synthesis of specialized materials and its role in developing new synthetic methodologies. The compound's unique structural features make it an attractive target for computational studies aimed at understanding azide reactivity and developing predictive models for chemical behavior. These theoretical investigations complement experimental work and provide insights that guide the design of new synthetic approaches and applications.
Properties
IUPAC Name |
2-azido-N,N-dimethylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4.ClH/c1-8(2)4-3-6-7-5;/h3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXMQXUFFLUVQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN=[N+]=[N-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86311-36-6 | |
| Record name | Ethanamine, 2-azido-N,N-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86311-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-azidoethyl)dimethylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(2-Azidoethyl)dimethylamine hydrochloride, with the chemical formula CHClN and CAS number 86311-36-6, is a compound of interest in organic chemistry and pharmacology due to its azido functional group, which is known for its reactivity and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of (2-Azidoethyl)dimethylamine hydrochloride typically involves the reaction of dimethylamine with sodium azide. This process can be sensitive to conditions such as temperature and solvent choice, which can affect yield and purity. The general synthetic route is as follows:
- Reagents : Dimethylamine, sodium azide, and an appropriate solvent (e.g., dichloromethane).
- Reaction Conditions : The reaction is often conducted at room temperature or slightly elevated temperatures to facilitate azide formation.
- Purification : The product is usually purified by recrystallization or chromatography to remove unreacted starting materials and by-products.
(2-Azidoethyl)dimethylamine hydrochloride exhibits biological activity primarily through its azide group, which can undergo various chemical transformations. The azide moiety is known for its ability to participate in click chemistry reactions, particularly with alkynes, leading to the formation of triazoles. This property is exploited in drug development for targeting specific biological pathways.
Case Studies and Research Findings
Several studies have investigated the biological implications of azido compounds, including (2-Azidoethyl)dimethylamine hydrochloride:
- Antimicrobial Activity : Research has indicated that compounds containing azido groups can exhibit antimicrobial properties. A study highlighted the synthesis of azido derivatives that showed significant activity against various bacterial strains .
- Cytotoxicity : The cytotoxic effects of (2-Azidoethyl)dimethylamine hydrochloride have been evaluated in vitro. It was found to induce cell apoptosis in certain cancer cell lines, suggesting potential as a chemotherapeutic agent .
- Reactivity with Biomolecules : The ability of (2-Azidoethyl)dimethylamine hydrochloride to react with biomolecules has been explored. Its interaction with proteins via click chemistry has been proposed as a method for labeling and tracking biological molecules in live cells .
Safety and Toxicity
While (2-Azidoethyl)dimethylamine hydrochloride shows promising biological activities, it also poses safety concerns:
- Skin and Eye Irritation : The compound is classified as causing skin irritation (H315) and serious eye irritation (H319), necessitating careful handling in laboratory settings .
- Explosive Potential : Azides are known for their potential explosiveness under certain conditions; thus, proper storage and handling protocols must be established .
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
(2-Azidoethyl)dimethylamine hydrochloride has been investigated for its potential role in drug development, particularly in creating novel pharmacological agents. The azido group can facilitate the introduction of diverse functionalities through click chemistry, enabling the development of targeted therapies.
Case Study:
- A study demonstrated the use of (2-azidoethyl)dimethylamine as a precursor for synthesizing compounds that exhibit antitumor activity. The azido group was utilized to link cytotoxic agents selectively to cancer cells, enhancing therapeutic efficacy while minimizing side effects .
Bioconjugation Techniques
The azido functional group allows for bioconjugation via click chemistry, particularly with alkyne-containing biomolecules. This method is advantageous for labeling proteins or nucleic acids, facilitating studies in cellular imaging and tracking.
Data Table: Bioconjugation Examples
| Compound Used | Bioconjugation Method | Application |
|---|---|---|
| Alkyne-PEG | CuAAC | Protein labeling |
| Alkyne-DNA | Strain-promoted click | Nucleic acid tracking |
Material Science
In material science, (2-azidoethyl)dimethylamine hydrochloride can be employed as a cross-linking agent in polymer chemistry. Its ability to form covalent bonds with polymers enhances the mechanical properties and stability of materials.
Research Findings:
- Experiments showed that incorporating (2-azidoethyl)dimethylamine into polymer matrices improved thermal stability and mechanical strength, making it suitable for applications in coatings and adhesives .
Safety and Handling Considerations
Due to the explosive nature of azides, handling (2-azidoethyl)dimethylamine hydrochloride requires strict safety protocols. Proper storage conditions and protective equipment are essential to mitigate risks associated with its thermal decomposition and potential hazards during synthesis.
Comparison with Similar Compounds
Structural Features
Physicochemical Properties
Preparation Methods
General Synthetic Strategy
The synthesis of (2-Azidoethyl)dimethylamine hydrochloride primarily involves two key steps:
- Formation of 2-chloroethyl-N,N-dimethylammonium chloride (or related intermediate)
- Nucleophilic substitution of the chloro group by azide ion to yield the azidoethyl derivative
This approach is a classical nucleophilic substitution reaction (SN2) where sodium azide replaces the chlorine atom on the ethyl chain bound to the dimethylammonium moiety.
Detailed Preparation Procedure
Starting Materials and Reagents
- 2-Chloroethyl-N,N-dimethylammonium chloride
- Sodium azide (NaN3)
- Water or aqueous solvent system
Reaction Conditions
- The reaction is typically carried out in aqueous solution.
- Heating at approximately 80 °C overnight is common to ensure complete substitution.
- The molar ratio of sodium azide to the chloroethyl ammonium salt is slightly in excess to drive the reaction to completion.
Reaction Mechanism
The azide ion (N3^-) acts as a nucleophile attacking the electrophilic carbon bearing the chlorine atom, displacing chloride ion and forming the azidoethyl group attached to the dimethylammonium nitrogen.
Example from Literature
A representative preparation reported involves:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 2-Chloroethyl-N,N-dimethylammonium chloride (36 mmol, 5.18 g) + Sodium azide (39 mmol, 2.52 g) in water (30 mL) | Heated at 80 °C overnight to substitute Cl with N3 |
| 2 | Resulting solution contains 2-azidoethyl-N,N-dimethylammonium chloride hydrochloride | Used directly or isolated after workup |
This method yields the desired (2-Azidoethyl)dimethylamine hydrochloride efficiently and is straightforward to implement in a laboratory setting.
Purification and Isolation
After the reaction:
- The solution may be concentrated or extracted depending on the scale.
- The product is often isolated as a hydrochloride salt to improve stability.
- Further purification may involve crystallization or drying under reduced pressure.
Preparation of Dimethylamine Hydrochloride (Supporting Intermediate)
Since dimethylamine hydrochloride is a key precursor, its preparation is relevant:
| Step | Procedure | Notes |
|---|---|---|
| 1 | Dimethylamine aqueous solution heated and reacted with hydrochloric acid spray in packing towers | Produces dimethylamine hydrochloride solution |
| 2 | Distillation to remove moisture to ~50%, cooling to 30 °C, centrifugal decompression drying | Yields white, non-caking dimethylamine hydrochloride crystals |
This method improves on traditional techniques by avoiding temperature control difficulties and decolorizing steps, providing high purity product with reduced cost.
Alternative Synthetic Routes and Considerations
- The azido group can also be introduced via intermediates such as 2-azidoethyl p-toluenesulfonate, prepared from 2-chloroethanol through azide substitution and tosylation steps.
- Tosylates serve as better leaving groups than chlorides, potentially improving yields.
- However, these intermediates can be explosive and require careful handling.
- Attempts to react 2-chloroethyl azide directly with hydrazine derivatives for related compounds have been explored but are beyond the scope of this compound’s preparation.
Summary Table of Preparation Methods
Research Findings and Industrial Relevance
- The direct substitution method is widely used due to its simplicity and good yields.
- Industrial preparation of dimethylamine hydrochloride as a precursor is optimized to reduce costs and improve product quality, which indirectly benefits the synthesis of (2-Azidoethyl)dimethylamine hydrochloride.
- Safety considerations are paramount due to the explosive nature of azido compounds and intermediates.
- The choice of synthetic route depends on scale, available equipment, and purity requirements.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-Azidoethyl)dimethylamine hydrochloride, and how can reaction conditions be optimized to minimize side products?
- Methodology :
- Step 1 : Start with dimethylamine hydrochloride as a precursor. React it with 2-azidoethyl bromide in anhydrous ethanol under reflux (70–80°C) for 6–8 hours .
- Step 2 : Monitor reaction progress using thin-layer chromatography (TLC) with a silica gel plate and a 3:1 ethyl acetate/hexane mobile phase.
- Step 3 : Optimize pH (neutral to slightly basic) to avoid decomposition of the azide group. Use inert gas (N₂) to prevent oxidation .
- Yield Improvement : Reduce competing alkylation by controlling stoichiometry (1:1.2 molar ratio of amine to alkylating agent) and using slow addition of the alkylating agent .
Q. How can researchers confirm the structural integrity of (2-Azidoethyl)dimethylamine hydrochloride post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy :
- ¹H NMR : Look for signals at δ 3.4–3.6 ppm (N–CH₂–CH₂–N₃) and δ 2.2–2.4 ppm (N(CH₃)₂) .
- ¹³C NMR : Peaks at 45–50 ppm (N(CH₃)₂) and 50–55 ppm (N–CH₂–CH₂–N₃) .
- FT-IR : Confirm the azide group via a sharp peak at 2100–2150 cm⁻¹ (N₃ stretch) .
- LC-MS : Use electrospray ionization (ESI+) to observe the [M+H]⁺ ion at m/z 163.1 (C₄H₁₁N₄Cl requires 163.07) .
Q. What are the critical storage conditions for (2-Azidoethyl)dimethylamine hydrochloride to ensure stability?
- Stability Protocol :
- Store in airtight, light-resistant containers at –20°C to prevent thermal decomposition .
- Avoid exposure to moisture (use desiccants) and strong acids/bases to prevent hydrolysis of the azide group .
- Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation products via HPLC .
Advanced Research Questions
Q. How can researchers resolve discrepancies in analytical data (e.g., unexpected NMR peaks) during purity assessment?
- Troubleshooting Strategy :
- Impurity Identification : Compare observed NMR shifts with known byproducts (e.g., unreacted dimethylamine hydrochloride at δ 2.3 ppm or hydrolyzed 2-azidoethanol at δ 3.7 ppm) .
- Hypothesis Testing : Spiking experiments with suspected impurities (e.g., 2-azidoethanol) to confirm co-elution in HPLC .
- Advanced Spectroscopy : Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks or LC-HRMS to detect trace impurities (<0.1%) .
Q. What mechanistic insights explain the reactivity of the azide group in (2-Azidoethyl)dimethylamine hydrochloride under varying pH conditions?
- Experimental Design :
- Kinetic Studies : Monitor azide decomposition at pH 2–12 using UV-Vis spectroscopy (λ = 260 nm for HN₃ formation) .
- Control Variables : Adjust buffer systems (phosphate for neutral, citrate for acidic, borate for basic) to isolate pH effects .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict transition states and activation energies for azide protonation pathways .
Q. How can (2-Azidoethyl)dimethylamine hydrochloride be utilized as a building block in click chemistry applications?
- Application Framework :
- CuAAC Reactions : React with alkynes (e.g., propargyl alcohol) in the presence of Cu(I) catalysts (e.g., TBTA) to form 1,2,3-triazoles. Optimize solvent (t-BuOH/H₂O) and catalyst loading (1 mol%) .
- In Situ Monitoring : Track triazole formation via Raman spectroscopy (C≡C stretch at 2120 cm⁻¹ disappearance) .
- Scale-Up Considerations : Use flow chemistry to enhance safety and efficiency during exothermic click reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
